molecular formula C18H21N3O3 B2918926 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-29-7

8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2918926
CAS RN: 1021081-29-7
M. Wt: 327.384
InChI Key: AVPQCWJZIALFLD-CMDGGOBGSA-N
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Description

The compound “8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It’s a complex organic molecule that can be used in various research applications .

Scientific Research Applications

Antimicrobial Applications

A study developed a novel N-halamine precursor that was synthesized and bonded onto cotton fabrics. This precursor, related to the compound of interest, showed significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. The chlorine-loaded fabrics demonstrated the potential for antimicrobial and detoxification applications, highlighting a novel approach for creating antimicrobial textiles (Ren et al., 2009).

Synthesis and Chemical Structure

Research on the synthesis of triazole-containing spiro dilactones showcased efficient preparation methods from 3-ethoxycarbonyltetrahydrofuran-2-ones. This study indicates the versatility of spiro compounds in chemical synthesis, providing a pathway for creating multifunctional triazole-containing spiro dilactones with almost quantitative yields (Ghochikyan et al., 2016).

Pharmacological Significance

Another study focused on the synthesis and structure-activity relationships of spirooxazolidine-2,4-dione derivatives, which are related to muscarinic agonists. These compounds exhibited affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mouse passive avoidance tasks. This research highlights the potential of spiro compounds in designing new muscarinic agonists for treating dementia (Tsukamoto et al., 1993).

Crystal Structure Analysis

The crystal structure of Alaptide, a compound with a similar spiro framework, was determined, showing two connected rings adopting specific conformations. This study provides insight into the molecular geometry and intermolecular interactions of spiro compounds, which is crucial for understanding their biological activities (Rohlíček et al., 2010).

Anticonvulsant Activity

Research on N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives investigated their anticonvulsant and neurotoxic properties. The study revealed that these compounds displayed significant anticonvulsant activity in preclinical models, suggesting their potential for development into new antiepileptic drugs (Obniska et al., 2006).

Mechanism of Action

Target of Action

The primary target of 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation.

Mode of Action

This compound acts as a selective agonist for the DOR This means it binds to the DOR and activates it, triggering a series of intracellular events

Result of Action

The activation of DOR by this compound can lead to antinociceptive effects , which means it can reduce sensitivity to painful stimuli . It’s also noted that selective dor agonists can induce convulsions .

properties

IUPAC Name

3-ethyl-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-21-16(23)18(19-17(21)24)10-12-20(13-11-18)15(22)9-8-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,19,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQCWJZIALFLD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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